molecular formula C26H30N2O5S B2405560 Ethyl 1-(6-ethoxy-3-tosylquinolin-4-yl)piperidine-4-carboxylate CAS No. 866848-33-1

Ethyl 1-(6-ethoxy-3-tosylquinolin-4-yl)piperidine-4-carboxylate

Cat. No.: B2405560
CAS No.: 866848-33-1
M. Wt: 482.6
InChI Key: FECOWOAPVSJRSP-UHFFFAOYSA-N
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Description

Ethyl 1-(6-ethoxy-3-tosylquinolin-4-yl)piperidine-4-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a piperidine ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(6-ethoxy-3-tosylquinolin-4-yl)piperidine-4-carboxylate can be achieved through multiple synthetic routes. One common method involves the reaction of ethyl 2-bromoacetate with sodium tosylsulfinate in dry dimethylformamide (DMF). This reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(6-ethoxy-3-tosylquinolin-4-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoline core or the piperidine ring, leading to different structural analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group, to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.

Scientific Research Applications

Ethyl 1-(6-ethoxy-3-tosylquinolin-4-yl)piperidine-4-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate: This compound is structurally similar but lacks the ethoxy group at the 6-position of the quinoline ring.

    Quinoline derivatives: Other quinoline-based compounds, such as chloroquine and quinine, share a similar core structure but have different functional groups and applications.

Uniqueness

Ethyl 1-(6-ethoxy-3-tosylquinolin-4-yl)piperidine-4-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group at the 6-position and the tosyl group at the 3-position of the quinoline ring distinguishes it from other quinoline derivatives and can lead to unique interactions with biological targets .

Properties

IUPAC Name

ethyl 1-[6-ethoxy-3-(4-methylphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O5S/c1-4-32-20-8-11-23-22(16-20)25(28-14-12-19(13-15-28)26(29)33-5-2)24(17-27-23)34(30,31)21-9-6-18(3)7-10-21/h6-11,16-17,19H,4-5,12-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECOWOAPVSJRSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCC(CC4)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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